

In-Depth Technical Guide: Certificate of Analysis for Hydroxy Bezafibrate-D6

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Compound of Interest

Compound Name: Hydroxy Bezafibrate-D6

Cat. No.: B12395554

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for **Hydroxy Bezafibrate-D6**. This deuterated analog of Hydroxy Bezafibrate serves as a crucial internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).^[1] Its utility as a tracer in metabolic and pharmacokinetic studies is also significant.^[1]

Compound Identification and Specifications

Hydroxy Bezafibrate-D6 is the deuterium-labeled form of Hydroxy Bezafibrate.^{[1][2]} The following tables summarize the key identification and physicochemical data typically presented in a Certificate of Analysis.

Table 1: General Information

Parameter	Value	Source
Product Name	Hydroxy Bezafibrate-D6	Clearsynth, MedChemExpress
Synonyms	2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid	Artis Standards[3]
Molecular Formula	C ₁₉ H ₁₄ D ₆ ClNO ₅	Clearsynth, MedChemExpress[1][4]
Molecular Weight	383.86 g/mol	MedChemExpress[1]
CAS Number	2673270-01-2	MedChemExpress[1]
Appearance	White solid	Expert Synthesis Solutions[5]

Table 2: Analytical Specifications

Test	Specification	Source
Purity (by HPLC)	97.3%	Expert Synthesis Solutions[5]
Isotopic Purity (Atom %D)	99%	Expert Synthesis Solutions[5]
Storage Condition	Long term store at -20°C in a dry place away from direct sunlight. Room temperature for shipping in continental US.	MedChemExpress, ESSCHEM[1][6]

Experimental Protocols

The following sections detail the typical methodologies used to generate the data found on a Certificate of Analysis for **Hydroxy Bezafibrate-D6**.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is employed to determine the purity of the compound by separating it from any potential impurities.

- **Instrumentation:** A standard HPLC system equipped with a UV detector.
- **Column:** A C18 reverse-phase column is typically used for compounds of this polarity.
- **Mobile Phase:** A gradient of two solvents, such as acetonitrile and water (often with a small percentage of formic acid or trifluoroacetic acid to improve peak shape), is commonly employed. The gradient program is optimized to achieve good separation of the main peak from any impurities.
- **Flow Rate:** A typical flow rate is between 0.5 and 1.5 mL/min.
- **Detection:** UV detection at a wavelength where the chromophores in the molecule exhibit maximum absorbance.
- **Sample Preparation:** A known concentration of **Hydroxy Bezafibrate-D6** is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and injected into the HPLC system.
- **Data Analysis:** The area of the main peak is compared to the total area of all peaks in the chromatogram to calculate the percentage purity.

Nuclear Magnetic Resonance (^1H -NMR) for Structural Confirmation

^1H -NMR spectroscopy is used to confirm the chemical structure of the molecule.

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Solvent:** A deuterated solvent in which the sample is soluble, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or chloroform- d (CDCl_3).
- **Sample Preparation:** A small amount of the sample is dissolved in the deuterated solvent.

- **Data Acquisition:** A standard ^1H -NMR spectrum is acquired.
- **Data Analysis:** The chemical shifts, integration values, and coupling patterns of the observed peaks are analyzed to confirm that they are consistent with the expected structure of **Hydroxy Bezafibrate-D6**. The absence of signals corresponding to the six protons replaced by deuterium confirms successful deuteration.

Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification

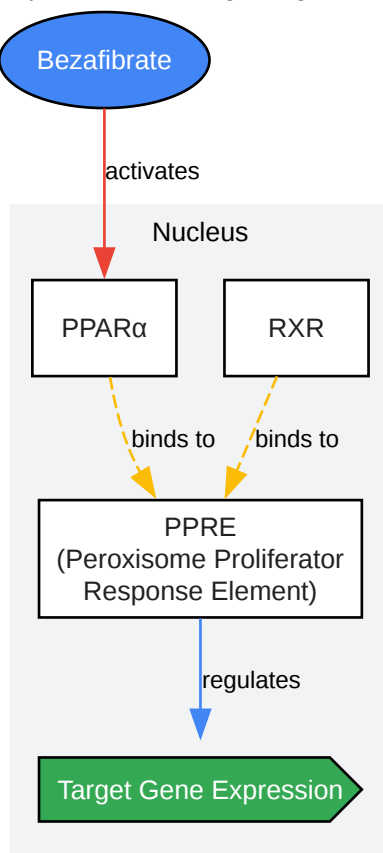
Mass spectrometry is used to confirm the molecular weight and assess the isotopic purity of the deuterated compound.

- **Instrumentation:** A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) and equipped with an electrospray ionization (ESI) source.
- **Ionization Mode:** ESI can be operated in either positive or negative ion mode, depending on which provides a better signal for the analyte.
- **Data Acquisition:** The instrument is set to scan a mass range that includes the expected molecular ion of **Hydroxy Bezafibrate-D6**.
- **Data Analysis:** The resulting mass spectrum should show a prominent peak corresponding to the molecular ion ($[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$). The presence of the characteristic isotopic pattern for a molecule containing one chlorine atom provides further structural confirmation. The distribution of masses around the molecular ion peak is analyzed to determine the isotopic enrichment of deuterium.

Visualized Workflows and Pathways

The following diagrams illustrate key processes and concepts relevant to the analysis and application of **Hydroxy Bezafibrate-D6**.



Simplified PPAR α Signaling Pathway

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